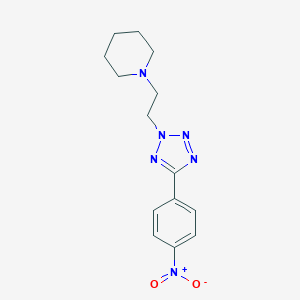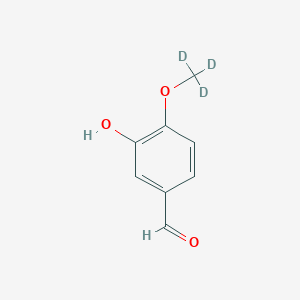
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one, also known as Dihydroxyacetone (DHA), is a simple carbohydrate that is commonly used in the cosmetic industry as a self-tanning agent. However, DHA has also been the subject of scientific research due to its potential applications in medicine and biotechnology. In
Scientific Research Applications
DHA has been studied for its potential applications in medicine and biotechnology. One area of research has focused on DHA as a potential treatment for diabetes. Studies have shown that DHA can improve insulin sensitivity and glucose uptake in skeletal muscle cells, which could potentially lead to the development of new diabetes treatments.
Another area of research has focused on DHA as a potential biofuel. DHA can be converted to 2,3-butanediol, which is a valuable platform chemical that can be used to produce a variety of fuels and chemicals.
Mechanism of Action
DHA works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidins. This reaction is non-toxic and does not involve the production of harmful free radicals. The resulting color lasts for several days until the skin naturally exfoliates.
Biochemical and Physiological Effects
DHA has been shown to have antioxidant properties, which could potentially be useful in the treatment of diseases such as cancer and Alzheimer's. DHA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
DHA is a relatively simple compound that can be easily synthesized in the laboratory. It is also non-toxic and has a long shelf life, which makes it a useful tool for experiments. However, DHA has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on DHA. One area of research could focus on the development of new diabetes treatments based on DHA. Another area of research could focus on the use of DHA as a biofuel. Additionally, research could focus on the potential anti-inflammatory and antioxidant properties of DHA and their applications in medicine. Finally, research could focus on developing new synthesis methods for DHA that are more efficient and environmentally friendly.
Synthesis Methods
DHA can be synthesized from glycerol through a two-step process. In the first step, glycerol is oxidized to dihydroxyacetone phosphate (DHAP) using an enzyme called glycerol-3-phosphate dehydrogenase. In the second step, DHAP is converted to DHA through a non-enzymatic reaction with a base such as sodium hydroxide.
properties
CAS RN |
158715-81-2 |
|---|---|
Product Name |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4,6-8,10H,1H2/t4-,6-/m1/s1 |
InChI Key |
CLDKGBMTBWSEPC-INEUFUBQSA-N |
Isomeric SMILES |
C1=C(C(=O)[C@@H]([C@H](O1)CO)O)O |
SMILES |
C1=C(C(=O)C(C(O1)CO)O)O |
Canonical SMILES |
C1=C(C(=O)C(C(O1)CO)O)O |
synonyms |
D-erythro-Hex-1-en-3-ulose, 1,5-anhydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)










